1-Cyclopropylprop-2-en-1-ol
Description
1-Cyclopropylprop-2-en-1-ol is a tertiary alcohol characterized by a cyclopropyl group attached to a propenol chain (allylic alcohol structure). The cyclopropyl group introduces significant ring strain, which may enhance reactivity in ring-opening or addition reactions. The allylic alcohol moiety could also confer unique stereoelectronic effects, influencing its behavior in synthetic applications.
Properties
IUPAC Name |
1-cyclopropylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBHQZFFRSKYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-34-5 | |
| Record name | 1-cyclopropylprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylprop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization to form the cyclopropane ring.
Another method involves the use of cyclopropylcarbinol and acetylene in the presence of a palladium catalyst. This reaction proceeds through a palladium-catalyzed coupling reaction, forming the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylprop-2-en-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopropylprop-2-en-1-al (aldehyde), cyclopropylprop-2-enoic acid (carboxylic acid)
Reduction: Cyclopropylprop-2-en-1-amine
Substitution: Cyclopropylprop-2-en-1-chloride, cyclopropylprop-2-en-1-bromide
Scientific Research Applications
1-Cyclopropylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Its structural features may impart interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets could lead to the development of new medications.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopropylprop-2-en-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting cellular pathways. The cyclopropyl group can also impart rigidity to the molecule, influencing its binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, derived from the evidence, are structurally or functionally relevant for comparison:
Structural and Functional Comparisons
Biological Activity
1-Cyclopropylprop-2-en-1-ol (CAS No. 24897-34-5) is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural features, which may impart significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an allylic alcohol, providing a framework that allows for diverse chemical reactivity. Its structure can be represented as:
This compound is characterized by:
- Molecular Weight : 84.12 g/mol
- Boiling Point : Approximately 130 °C
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of sodium hydride.
- Palladium-Catalyzed Coupling : Utilizing cyclopropylcarbinol and acetylene with a palladium catalyst for higher selectivity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclopropyl moiety may enhance binding affinity to certain proteins or enzymes. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for drug development .
Pharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of specific bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Key Properties |
|---|---|---|
| Cyclopropylmethanol | Lacks allylic double bond | Different reactivity; less potential for biological activity |
| Cyclopropylprop-2-en-1-amine | Contains amine group | Distinct chemical properties; different biological interactions |
| Cyclopropylprop-2-enoic acid | Contains carboxylic acid group | Varies in reactivity; potential for different applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
